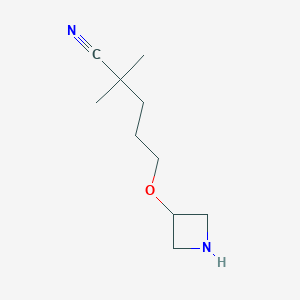

5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile

Description

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

5-(azetidin-3-yloxy)-2,2-dimethylpentanenitrile |

InChI |

InChI=1S/C10H18N2O/c1-10(2,8-11)4-3-5-13-9-6-12-7-9/h9,12H,3-7H2,1-2H3 |

InChI Key |

DEEDMANWGDUDPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCOC1CNC1)C#N |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation and Functionalization

Azetidine rings are commonly synthesized via ring closure reactions involving amino alcohol precursors or through aziridine intermediates. Recent advances highlight oxidative allene amination and aziridination strategies to access azetidin-3-ones and azetidines with high regio- and stereoselectivity.

Oxidative Allene Amination Approach:

This method involves regioselective aziridination of homoallenic sulfamates to form bicyclic methyleneaziridines, which rearrange to azetidin-3-ones with excellent stereocontrol. The process allows the introduction of oxygen functionalities adjacent to the azetidine ring, facilitating further derivatization such as ether formation. For example, treatment with electrophilic oxygen sources like meta-chloroperbenzoic acid (mCPBA) yields azetidin-3-ones efficiently under dilute conditions.

Ether Linkage Formation to 2,2-Dimethylpentanenitrile

The attachment of the azetidine ring to the pentanenitrile backbone via an ether bond typically involves nucleophilic substitution or Williamson ether synthesis strategies:

Nucleophilic Substitution:

The azetidin-3-ol intermediate (or its protected form) can be reacted with a suitable halogenated 2,2-dimethylpentanenitrile derivative under basic conditions to form the ether linkage. This step requires careful control to avoid side reactions such as elimination or ring opening of the azetidine.Protection/Deprotection Strategies:

Protecting groups such as trimethylsilyl (TMS) on azetidine nitrogen or hydroxyl groups are used to improve reaction yields and selectivity. For example, N-t-butyl-O-trimethylsilylazetidine intermediates have been prepared and deprotected under acidic conditions to yield azetidine derivatives ready for coupling.

Representative Procedure Summary (Adapted from Patent WO2000063168A1)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | N-t-butyl-O-trimethylsilylazetidine + 3% HCl solution, room temp, 1 h | Desilylation and formation of azetidine intermediate | 64% yield of white crystalline solid after workup |

| 2 | Reaction with halogenated 2,2-dimethylpentanenitrile derivative, base (e.g., NaH or K2CO3), solvent (e.g., DMF), 55-60°C, 12 h | Williamson ether synthesis forming azetidin-3-yloxy linkage | Crude mesylate intermediate isolated |

| 3 | Purification by extraction, drying over MgSO4, evaporation under vacuum | Isolation of final 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile | Purity confirmed by NMR, MS |

This sequence highlights the importance of controlled temperature, stoichiometry, and workup conditions to maintain azetidine ring integrity and achieve good yield.

Analytical Data and Reaction Monitoring

NMR Spectroscopy:

Proton and carbon NMR confirm the formation of the azetidine ring and ether linkage. Characteristic signals include azetidine methylene protons around 3.0–4.0 ppm and nitrile carbon signals near 115 ppm in ^13C NMR.Mass Spectrometry:

Molecular ion peaks consistent with the molecular weight of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile confirm product identity.Chromatography:

Purification is typically achieved by column chromatography or crystallization. The stability of intermediates allows for effective separation.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Allene Amination & Aziridination | Homoallenic sulfamates, mCPBA | Dilute solution, ambient to mild heat | High regio- and stereoselectivity, versatile functionalization | Requires specialized substrates, multistep |

| N-t-butyl-O-trimethylsilylazetidine Desilylation | 3% HCl aqueous | Room temperature, 1 h | Efficient deprotection, good yields | Acid-sensitive groups may be affected |

| Williamson Ether Synthesis | Azetidin-3-ol, halogenated 2,2-dimethylpentanenitrile, base | 55-60°C, 12 h | Straightforward ether formation | Potential side reactions, requires careful control |

Chemical Reactions Analysis

5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be substituted with different nucleophiles under appropriate conditions.

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its biological activity by forming interactions with proteins and other biomolecules . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile, highlighting differences in substituents and associated properties:

Key Findings from Comparative Analysis

Reactivity and Stability

- Azetidinyloxy Group : The strained azetidine ring may enhance reactivity in nucleophilic substitutions or cycloadditions compared to the acetyloxy group in 5-(Acetyloxy)-2,2-dimethylpentanenitrile. However, the ether linkage (C-O-C) in the azetidinyloxy group likely reduces hydrolysis susceptibility relative to the ester group in the acetyloxy analog .

- Azo-Initiators : AMVN (2,2'-Azobis(2,4-dimethylpentanenitrile)) is structurally distinct due to its azo group, enabling radical-initiated polymerization. This contrasts with the target compound, which lacks such functionality .

Biological Activity

5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16N2O

- Molecular Weight : 180.25 g/mol

- IUPAC Name : 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile

The biological activity of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.

- Receptor Modulation : The compound may bind to various receptors, altering their signaling pathways and influencing cellular responses.

Biological Activity

Research into the biological activity of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile has highlighted several potential effects:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific protein tyrosine phosphatases (PTPs), which are critical in cancer cell signaling pathways .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, possibly through modulation of cytokine production and immune response pathways.

- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Investigate anti-inflammatory effects | Showed reduced levels of pro-inflammatory cytokines in treated cells. |

| Study C | Assess neuroprotective effects | Found increased cell viability under oxidative stress conditions compared to control groups. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile, and how can reaction conditions be systematically optimized?

- Methodology : Multi-step synthesis often involves nitrile formation and azetidine coupling. For example, nitrile intermediates (e.g., 2-(3,3-difluoropiperidin-4-yl)acetonitrile) are synthesized via acid-catalyzed reactions (e.g., sulfuric acid for nitration) and coupled with azetidine derivatives under controlled temperatures (40–60°C) . Optimization can employ Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time .

Q. How can spectroscopic techniques (NMR, MS) be applied to characterize the structure of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile?

- Methodology :

- NMR : Use - and -NMR to identify azetidine ring protons (δ 3.5–4.0 ppm) and nitrile carbon (δ ~120 ppm). DEPT-135 can confirm CH/CH groups in dimethylpentanenitrile .

- Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) provides exact mass verification (e.g., [M+H] ion) and fragmentation patterns to confirm substituents .

Q. What safety protocols are critical when handling intermediates like azetidine derivatives and nitriles?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, goggles) due to azetidine’s volatility and nitrile toxicity.

- Follow ALADDIN Scientific guidelines for hazardous intermediates: store at -20°C, avoid aqueous reactions without pH control (prevents HCN release) .

Advanced Research Questions

Q. How does 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile interact with biological targets, and what assays validate its pharmacological potential?

- Methodology :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or GPCRs. Analogous compounds (e.g., pyridopyrimidinones) show affinity for adenosine receptors .

- In Vitro Assays : Measure IC via fluorescence polarization (kinase inhibition) or radioligand displacement (GPCR binding) .

Q. How can researchers resolve contradictions in literature regarding the stability of azetidine-containing nitriles?

- Methodology :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with structurally similar compounds (e.g., 3-thienylbenzonitrile) to identify degradation pathways .

- DFT Calculations : Model bond dissociation energies to predict hydrolytic susceptibility of the azetidine-oxygen bond .

Q. What strategies enhance the selectivity of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile in multi-target drug discovery?

- Methodology :

- SAR Analysis : Modify substituents (e.g., replacing dimethyl groups with cyclopropane) and test activity against off-targets. For example, triazole-thioacetonitrile derivatives show improved selectivity via steric hindrance .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetyl) to the azetidine ring to reduce off-target interactions .

Q. How can computational tools predict the metabolic fate of this compound?

- Methodology :

- In Silico Metabolism : Use software like ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., azetidine ring or nitrile group).

- Metabolite Synthesis : Prepare predicted metabolites (e.g., hydroxylated azetidine) via Sharpless epoxidation and compare with in vitro liver microsome data .

Q. What analytical methods quantify trace byproducts during synthesis, and how are they validated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.